Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-ethynylbicyclo[222]octane-1-carboxylate is an organic compound characterized by a bicyclic structure with an ethynyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. This process can be achieved under metal-free conditions using an organic base to mediate the reaction. The reaction conditions are mild and operationally simple, yielding the desired product in good to excellent yields with high enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The ethynyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific structural and functional properties.
Mechanism of Action
The mechanism by which methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, influencing the compound’s activity and interactions within biological systems. The bicyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylate: A related compound with a similar bicyclic structure but lacking the ethynyl group.
Methyl bicyclo[2.2.2]octane-1-carboxylate: Similar structure but without the ethynyl substitution.
Uniqueness: Methyl 4-ethynylbicyclo[22This differentiates it from other bicyclo[2.2.2]octane derivatives, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11-4-7-12(8-5-11,9-6-11)10(13)14-2/h1H,4-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVNICWVZINQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171698 | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96481-32-2 | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96481-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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